molecular formula C21H30O5 B12414382 (8S,9S,10R,11S,13S,14S,17R)-9,12,12-trideuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,11,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one

(8S,9S,10R,11S,13S,14S,17R)-9,12,12-trideuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,11,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one

Cat. No.: B12414382
M. Wt: 365.5 g/mol
InChI Key: JYGXADMDTFJGBT-GNVNMZRRSA-N
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Description

The compound (8S,9S,10R,11S,13S,14S,17R)-9,12,12-trideuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,11,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one is a complex organic molecule It is characterized by its multiple chiral centers, hydroxyl groups, and a unique trideuterio substitution

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8S,9S,10R,11S,13S,14S,17R)-9,12,12-trideuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,11,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one involves multiple steps. The process typically starts with the preparation of the cyclopenta[a]phenanthrene core, followed by the introduction of hydroxyl groups and the trideuterio substitution. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct stereochemistry at each chiral center.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of deuterated reagents is crucial for the incorporation of trideuterio groups, which may be sourced from specialized suppliers.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Thionyl chloride in the presence of pyridine.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary alcohols.

    Substitution: Formation of alkyl halides or other substituted derivatives.

Scientific Research Applications

This compound has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving steroid hormones.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and carbonyl groups play a crucial role in these interactions, facilitating binding to the active sites of enzymes or receptors. The trideuterio substitution may influence the compound’s stability and reactivity, potentially enhancing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    (8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,11,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one: Lacks the trideuterio substitution.

    (8S,9S,10R,11S,13S,14S,17R)-9,12,12-trideuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,11,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-ol: Contains an additional hydroxyl group.

Uniqueness

The presence of the trideuterio substitution in (8S,9S,10R,11S,13S,14S,17R)-9,12,12-trideuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,11,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one makes it unique compared to similar compounds. This substitution can affect the compound’s physical and chemical properties, such as its stability, reactivity, and interaction with biological targets.

Properties

Molecular Formula

C21H30O5

Molecular Weight

365.5 g/mol

IUPAC Name

(8S,9S,10R,11S,13S,14S,17R)-9,12,12-trideuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,11,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H30O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,14-16,18,22,24,26H,3-8,10-11H2,1-2H3/t14-,15-,16-,18+,19-,20-,21-/m0/s1/i10D2,18D

InChI Key

JYGXADMDTFJGBT-GNVNMZRRSA-N

Isomeric SMILES

[2H][C@]12[C@@H](CCC3=CC(=O)CC[C@@]31C)[C@@H]4CC[C@@]([C@]4(C([C@@H]2O)([2H])[2H])C)(C(=O)CO)O

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O

Origin of Product

United States

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